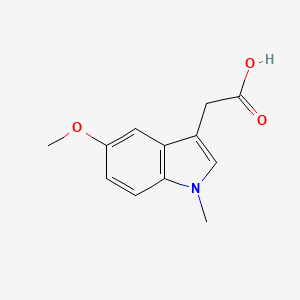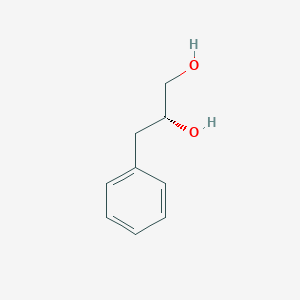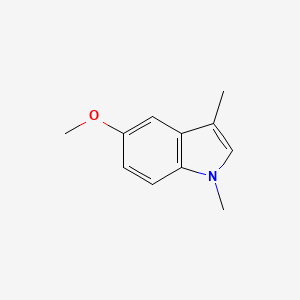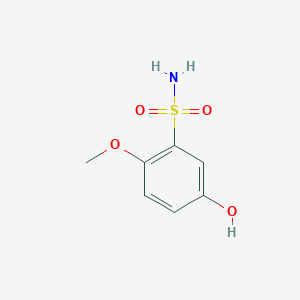
Tert-butyl 2-(bromomethyl)benzoate
Übersicht
Beschreibung
Tert-butyl 2-(bromomethyl)benzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and a bromomethyl group is attached to the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Wirkmechanismus
Target of Action
Tert-butyl 2-(bromomethyl)benzoate is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own. It is often used in the production of pharmaceuticals and other organic compounds .
Mode of Action
As a synthetic intermediate, the primary role of this compound is to participate in chemical reactions that lead to the formation of other compounds . The bromomethyl group (-CH2Br) is a good leaving group, which makes this compound useful in nucleophilic substitution reactions .
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity .
Result of Action
The primary result of the action of this compound is the formation of other compounds through chemical reactions . For example, it is used as an intermediate in the synthesis of the acaricide fenpyroximate .
Action Environment
The action of this compound is influenced by the conditions under which the chemical reactions it participates in are carried out. Factors such as temperature, solvent, and the presence of other reagents can all influence the outcome of these reactions .
Biochemische Analyse
Biochemical Properties
It is known that bromomethyl groups can participate in various biochemical reactions, often acting as alkylating agents . They can form covalent bonds with biomolecules such as proteins and nucleic acids, potentially altering their function .
Cellular Effects
The cellular effects of Tert-butyl 2-(bromomethyl)benzoate are not well-studied. Compounds with bromomethyl groups can potentially alter cellular processes by modifying biomolecules. For instance, they could impact gene expression if they alkylate DNA, or they could affect cell signaling pathways if they modify key proteins .
Molecular Mechanism
Bromomethyl groups are known to be reactive and can form covalent bonds with various biomolecules, potentially altering their function . This could lead to changes in gene expression, enzyme activity, and other molecular processes .
Metabolic Pathways
Bromomethyl groups can potentially be metabolized through various enzymatic reactions, leading to the formation of different metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(bromomethyl)benzoate can be synthesized through the bromination of tert-butyl 2-methylbenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or heat. The reaction is carried out in a solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(bromomethyl)benzoate primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Amines: When reacted with amines, the product is a benzylamine derivative.
Thioethers: Reaction with thiols yields thioether derivatives.
Alcohols: Reaction with alkoxides produces benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(bromomethyl)benzoate is used in various scientific research applications due to its versatility as a synthetic intermediate . Some of its applications include:
Organic Synthesis: It is used to introduce the bromomethyl group into complex molecules, facilitating further functionalization.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring benzylamine or benzyl alcohol moieties.
Material Science: It is used in the preparation of polymers and advanced materials where specific functional groups are needed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(bromomethyl)benzoate: Similar structure but with the bromomethyl group at the para position.
Tert-butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.
Benzyl bromide: Lacks the ester group and has a simpler structure.
Uniqueness
Tert-butyl 2-(bromomethyl)benzoate is unique due to the combination of the bromomethyl group and the ester group, which provides dual reactivity. This makes it a valuable intermediate for synthesizing complex molecules with multiple functional groups.
Eigenschaften
IUPAC Name |
tert-butyl 2-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZWLGQCYJDGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466619 | |
| Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105340-30-5 | |
| Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)








![2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol](/img/structure/B3059578.png)



